molecular formula C17H22N2OS2 B2943107 N-butyl-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide CAS No. 954074-04-5

N-butyl-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide

Cat. No.: B2943107
CAS No.: 954074-04-5
M. Wt: 334.5
InChI Key: KIXBVDMHVMRTIL-UHFFFAOYSA-N
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Description

Thiazoles are important heterocyclic compounds that exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The thiazole ring is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms .


Synthesis Analysis

Thiazoles can be synthesized through various methods. One of the most frequently used methods is Hantzsch’s synthesis, which involves the reaction of α-halo carbonyl compounds with thioureas or thioamides in the presence of bromine/iodine, silica chloride .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral .


Chemical Reactions Analysis

The chemical reactions of thiazoles can vary greatly depending on the substituents on the thiazole ring. These substituents can affect the biological outcomes to a great extent .


Physical and Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It resembles pyridine and pyrimidine in its physico-chemical properties such as boiling point, basicity, water solubility, and resistance to reactivity with electrophiles .

Scientific Research Applications

Synthesis and Antitumor Activity

N-butyl-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide serves as a foundational structure for synthesizing compounds with potential antitumor activities. For instance, derivatives bearing different heterocyclic ring systems have been synthesized to evaluate their antitumor activity in vitro against human tumor cell lines. This includes testing against neoplastic diseases to identify compounds with considerable anticancer activity (L. Yurttaş, Funda Tay, & Ş. Demirayak, 2015).

Biological Activities and Urease Inhibition

Another application involves the synthesis of N-(6-arylbenzo[d]thiazol-2-yl)acetamides, which were evaluated for various biological activities, including antioxidant, haemolytic, antibacterial, and notably, urease inhibition. These compounds displayed significant activity for urease inhibition, surpassing the standard used in assays, demonstrating their potential in managing conditions associated with urease activity (Y. Gull et al., 2016).

Antioxidant Activity Evaluation

The antioxidant properties of benzothiazole derivatives, including those similar in structure to this compound, have been assessed. This evaluation aims to explore their ability to scavenge free radicals, which is crucial in developing therapeutic agents that can mitigate oxidative stress and related pathologies (Laura C. Cabrera-Pérez et al., 2016).

Antimicrobial Activity

Derivatives of this compound have been synthesized to explore their antimicrobial efficacy. These studies aim to identify novel compounds that can act against a range of bacterial and fungal pathogens, addressing the increasing concern of antimicrobial resistance (B. A. Baviskar, S. S. Khadabadi, & S. Deore, 2013).

Future Directions

Thiazoles have emerged as a promising scaffold in medicinal chemistry and drug discovery research. Researchers are continuously working on the design and structure–activity relationship of bioactive molecules . They are synthesizing compounds containing the thiazole ring with variable substituents as target structures, and evaluating their biological activities .

Properties

IUPAC Name

N-butyl-2-[2-[(4-methylphenyl)methylsulfanyl]-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2OS2/c1-3-4-9-18-16(20)10-15-12-22-17(19-15)21-11-14-7-5-13(2)6-8-14/h5-8,12H,3-4,9-11H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIXBVDMHVMRTIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)CC1=CSC(=N1)SCC2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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